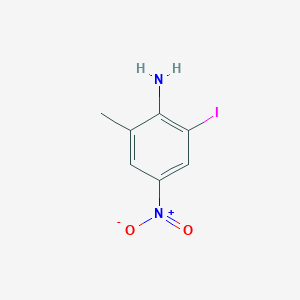

2-Iodo-6-methyl-4-nitroaniline

Description

Structure

3D Structure

Properties

IUPAC Name |

2-iodo-6-methyl-4-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7IN2O2/c1-4-2-5(10(11)12)3-6(8)7(4)9/h2-3H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFWFGNCVGITLCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1N)I)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7IN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40652289 | |

| Record name | 2-Iodo-6-methyl-4-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40652289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220144-91-2 | |

| Record name | 2-Iodo-6-methyl-4-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40652289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Structural Elucidation of 2-Iodo-6-methyl-4-nitroaniline

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth guide to the comprehensive structural elucidation of 2-Iodo-6-methyl-4-nitroaniline (CAS No: 220144-91-2), a substituted aromatic compound with significant utility as a synthetic intermediate in the development of dyes, pigments, and pharmaceuticals.[1][2] The precise confirmation of its molecular structure is paramount for ensuring the integrity of subsequent synthetic steps and the predictable behavior of resulting materials.

This guide eschews a rigid template in favor of a logical, problem-solving narrative that mirrors the workflow of a senior application scientist. We will proceed from foundational analysis to high-resolution techniques, explaining not only the protocols but the scientific rationale behind each experimental choice.

Chapter 1: Foundational Principles: Safety and Workflow

Paramount Directive: Safety First

Substituted nitroanilines are potent chemical agents that demand rigorous safety protocols. Before any experimental work commences, a thorough review of the Safety Data Sheet (SDS) is mandatory.

Key Hazards:

-

Toxicity: Nitroaromatic compounds can be toxic if swallowed, inhaled, or in contact with skin.[3] They are readily absorbed and can be methemoglobin formers.

-

Irritation: The compound is classified as a skin and serious eye irritant.[4] May cause respiratory irritation.[4]

-

Handling: Always handle this compound in a well-ventilated chemical fume hood.[5] Personal Protective Equipment (PPE) is non-negotiable and must include a lab coat, safety goggles, and appropriate chemical-resistant gloves.[3][5]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area, away from incompatible materials like strong oxidizing agents.[6]

The Integrated Elucidation Workflow

The structural elucidation of an unknown or synthesized molecule is a systematic process of evidence gathering. Each technique provides a piece of the puzzle, and together, they build a self-validating case for the final structure. Our workflow is designed to be efficient, starting with broad-stroke methods and progressing to fine-detail analysis.

Caption: Integrated workflow for structural elucidation.

Chapter 2: Initial Characterization: Mass and Functionality

Mass Spectrometry (MS): Confirming Molecular Weight and Formula

Expertise: The first step is to confirm that the material in the vial has the correct molecular weight and, by extension, the correct elemental formula (C₇H₇IN₂O₂). High-Resolution Mass Spectrometry (HRMS) is the preferred technique as it provides mass accuracy sufficient to distinguish between isobaric formulas.

Experimental Protocol (HRMS using ESI):

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrument Setup: Calibrate the mass spectrometer (e.g., a Time-of-Flight or Orbitrap analyzer) using a known standard.

-

Ionization: Use Electrospray Ionization (ESI) in positive ion mode. This soft ionization technique is chosen to minimize fragmentation and maximize the abundance of the protonated molecular ion [M+H]⁺.

-

Data Acquisition: Acquire the spectrum over a mass range that includes the expected molecular weight (e.g., m/z 100-500).

Data Presentation: Expected MS Data

| Parameter | Expected Value | Rationale |

|---|---|---|

| Molecular Formula | C₇H₇IN₂O₂ | Based on the compound name.[1] |

| Monoisotopic Mass | 277.95522 Da | The sum of the masses of the most abundant isotopes. |

| Expected [M+H]⁺ | 278.96300 Da | The primary ion observed in ESI positive mode. |

| Iodine Isotope | ¹²⁷I | Iodine is monoisotopic (100% abundance), so no significant M+1 or M+2 peaks from halogen isotopes are expected. |

The observation of a high-abundance ion at m/z 278.9630 (within a few ppm of the calculated value) provides strong evidence for the compound's elemental composition.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Expertise: IR spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups. For this compound, we are looking for characteristic vibrations of the amine (N-H), nitro (N-O), methyl (C-H), and aromatic ring (C=C, C-H) groups.

Experimental Protocol (ATR-FTIR):

-

Sample Preparation: Place a small amount of the solid sample directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.

-

Background Scan: Perform a background scan with a clean ATR crystal to subtract atmospheric H₂O and CO₂ signals.

-

Sample Scan: Apply pressure to ensure good contact between the sample and the crystal, and acquire the sample spectrum.

-

Data Analysis: Identify the characteristic absorption bands and compare them to known values.

Data Presentation: Characteristic IR Absorption Bands

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amine (-NH₂) | N-H Symmetric & Asymmetric Stretch | 3300 - 3500 (two bands) |

| Nitro (-NO₂) | N-O Asymmetric Stretch | 1500 - 1560 (strong) |

| Nitro (-NO₂) | N-O Symmetric Stretch | 1300 - 1370 (strong) |

| Aromatic Ring | C-H Stretch | 3000 - 3100 |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

| Methyl (-CH₃) | C-H Stretch | 2850 - 2960 |

The presence of strong bands in these specific regions confirms the key functional components of the molecule, corroborating the evidence from MS.

Chapter 3: Mapping the Skeleton: NMR Spectroscopy

Expertise: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in an organic molecule. It provides information on the chemical environment, number, and connectivity of protons and carbons.

Proton (¹H) NMR Spectroscopy

Expertise: ¹H NMR will reveal the number of distinct proton environments and their neighboring protons through spin-spin coupling. Based on the proposed structure, we expect four distinct signals.

Experimental Protocol (¹H NMR):

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. DMSO-d₆ is often a good choice for anilines as it can help resolve the -NH₂ protons.

-

Instrument Setup: Place the tube in the NMR spectrometer. The instrument is tuned and the magnetic field is shimmed to ensure homogeneity.

-

Data Acquisition: Acquire the ¹H spectrum using a standard pulse sequence. A typical experiment on a 400-600 MHz spectrometer takes a few minutes.

-

Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (TMS).

Data Presentation: Predicted ¹H NMR Data (in DMSO-d₆)

| Signal | Predicted Shift (ppm) | Integration | Multiplicity | Assignment | Rationale |

|---|---|---|---|---|---|

| 1 | ~7.8 - 8.2 | 1H | d or s | H-5 | Strongly deshielded by the ortho -NO₂ group. |

| 2 | ~7.5 - 7.8 | 1H | d or s | H-3 | Deshielded by the ortho -I and para -NO₂ groups. |

| 3 | ~5.5 - 6.5 | 2H | br s | -NH₂ | Chemical shift can be variable and depends on concentration and solvent. |

| 4 | ~2.2 - 2.5 | 3H | s | -CH₃ | Typical range for a methyl group on an aromatic ring. |

Note: The aromatic protons H-3 and H-5 are expected to show a small meta-coupling (J ≈ 2-3 Hz), appearing as narrow doublets. If the coupling is not resolved, they may appear as singlets.

Carbon-13 (¹³C) NMR Spectroscopy

Expertise: ¹³C NMR provides a signal for each unique carbon atom in the molecule. Due to the lack of symmetry in this compound, we expect to see seven distinct signals.

Experimental Protocol (¹³C NMR): The protocol is similar to ¹H NMR, but acquisition times are longer due to the lower natural abundance and sensitivity of the ¹³C nucleus. A proton-decoupled experiment is standard, which results in all carbon signals appearing as singlets.

Data Presentation: Predicted ¹³C NMR Signals

| Signal | Predicted Shift (ppm) | Assignment | Rationale |

|---|---|---|---|

| 1 | ~145 - 155 | C1 (-NH₂) | Attached to the electron-donating amino group. |

| 2 | ~85 - 95 | C2 (-I) | The "heavy atom effect" of iodine causes a significant upfield shift. |

| 3 | ~125 - 135 | C3 | Aromatic CH. |

| 4 | ~140 - 150 | C4 (-NO₂) | Attached to the electron-withdrawing nitro group. |

| 5 | ~120 - 130 | C5 | Aromatic CH. |

| 6 | ~130 - 140 | C6 (-CH₃) | Attached to the methyl group. |

| 7 | ~15 - 25 | C7 (-CH₃) | Aliphatic methyl carbon. |

Advanced 2D NMR for Unambiguous Confirmation

Expertise: While 1D NMR provides strong evidence, 2D NMR experiments are used to definitively prove the connectivity. They are the self-validating system that connects all the pieces.

Caption: Relationship between 1D and 2D NMR experiments.

-

COSY (Correlation Spectroscopy): Would show a cross-peak between the signals for H-3 and H-5, confirming their meta-coupling relationship.

-

HSQC (Heteronuclear Single Quantum Coherence): Would link the proton signals to the carbons they are directly attached to. For example, it would show a cross-peak between the H-3 signal and the C-3 signal, and between the -CH₃ proton signal and the methyl carbon signal.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for piecing together the entire framework. It shows correlations between protons and carbons that are 2-3 bonds away. Key expected correlations would include:

-

The -CH₃ protons (H-7) correlating to C-6, C-5, and C-1.

-

The H-3 proton correlating to C-1, C-2, C-4, and C-5.

-

The H-5 proton correlating to C-1, C-3, C-4, and C-6.

-

The collective data from these 2D experiments leaves no ambiguity about the substitution pattern on the aromatic ring.

Chapter 4: The Gold Standard: Single-Crystal X-ray Crystallography

Expertise: While the combination of MS and NMR provides irrefutable proof of the structure for most applications, single-crystal X-ray crystallography provides the ultimate, unambiguous confirmation. It generates a 3D model of the molecule as it exists in the solid state, revealing precise bond lengths, bond angles, and intermolecular interactions.

Experimental Protocol Outline:

-

Crystal Growth: This is the most critical and often challenging step. A suitable single crystal must be grown, typically by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent system.

-

Data Collection: A single crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is collected as the crystal is rotated.

Chapter 5: Synthesizing the Evidence: The Final Verdict

The structural elucidation of this compound is a convergent process where each piece of data validates the others:

-

MS confirms the elemental formula C₇H₇IN₂O₂.

-

IR confirms the presence of -NH₂, -NO₂, -CH₃, and aromatic ring functional groups, consistent with the formula.

-

¹H NMR identifies four unique proton environments with the correct integration, including two distinct aromatic protons, an amine, and a methyl group.

-

¹³C NMR identifies seven unique carbon signals, confirming the lack of molecular symmetry.

-

2D NMR definitively links the protons and carbons, confirming the 2,4,6-substitution pattern around the aniline core.

-

X-ray Crystallography , if performed, provides the final, absolute proof of the three-dimensional structure.

By following this integrated workflow, a researcher can state with the highest degree of scientific confidence that the synthesized molecule is indeed this compound.

References

-

Crystal Structures of Diethylamino Substituted Benzylideneanilines and Absorption Spectra of Their Related Derivatives. ResearchGate. [Link]

-

Electronic Supplementary Information. The Royal Society of Chemistry. [Link]

-

2-Iodo-4-nitroaniline | C6H5IN2O2 | CID 222629. PubChem, National Institutes of Health. [Link]

-

Preparation of 2-iodo-4-nitroaniline. PrepChem.com. [Link]

-

Synthesis of 2-Iodo-4-nitroaniline (12). PrepChem.com. [Link]

-

13C NMR Spectrum (1D, 700 MHz, D2O, predicted) for 4-Nitroaniline. Human Metabolome Database. [Link]

-

Determination of crystal structure of polyaniline and substituted polyanilines through powder X-ray diffraction analysis. ResearchGate. [Link]

-

This compound. MySkinRecipes. [Link]

-

2,6-Diiodo-4-nitroaniline | C6H4I2N2O2 | CID 79386. PubChem, National Institutes of Health. [Link]

-

2-Iodoaniline | C6H6IN | CID 11995. PubChem, National Institutes of Health. [Link]

-

2-Iodo-4-nitroaniline - Optional[1H NMR] - Spectrum. SpectraBase. [Link]

-

2-iodo-4-nitroaniline properties. ChemSynthesis. [Link]

-

The X-Ray Crystal Structures of Primary Aryl Substituted Selenoamides. MDPI. [Link]

-

Preparations, X-ray crystal structure determinations, and base strength measurements of substituted tritylamines. ResearchGate. [Link]

-

Synthesis and Single Crystal X-Ray Structure of 2-(1,3,4-Oxadiazol- 2-yl)aniline. Zeitschrift für Naturforschung B. [Link]

-

FT-IR spectra of a 4-nitroaniline, b P4-NA, c PVA, d P4-NA/PVA... ResearchGate. [Link]

-

FTIR spectrum of 4-methyl-2-nitroaniline single crystal. ResearchGate. [Link]

-

4-Iodo-2-nitroaniline - Spectra. SpectraBase. [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. 2-Iodo-4-methyl-6-nitroaniline | 123158-77-0 | Benchchem [benchchem.com]

- 3. westliberty.edu [westliberty.edu]

- 4. 2-Iodo-4-nitroaniline | C6H5IN2O2 | CID 222629 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. fishersci.com [fishersci.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. znaturforsch.com [znaturforsch.com]

2-Iodo-6-methyl-4-nitroaniline physical and chemical properties

An In-Depth Technical Guide to 2-Iodo-6-methyl-4-nitroaniline

Authored for Researchers, Scientists, and Drug Development Professionals

Section 1: Introduction and Molecular Overview

This compound is a highly functionalized aromatic compound of significant interest in synthetic organic chemistry and medicinal chemistry. Its molecular architecture, featuring four distinct functional groups—an iodo, a methyl, a nitro, and an aniline moiety—on a benzene ring, makes it a versatile and valuable building block. The strategic placement of these groups provides multiple reaction handles, allowing for the regioselective construction of complex molecular scaffolds.

The presence of the iodine atom is particularly noteworthy, as it serves as an excellent leaving group in modern palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.[1][2] The electron-withdrawing nitro group and the electron-donating amino and methyl groups create a unique electronic landscape across the aromatic ring, influencing the compound's reactivity and the regioselectivity of subsequent chemical transformations.[2] This guide provides a comprehensive overview of its known physical and chemical properties, reactivity, and applications, offering field-proven insights for its use in research and development.

Caption: Chemical structure of this compound.

Section 2: Physicochemical Properties

The fundamental physical and chemical properties of a compound are critical for its application in experimental work, dictating appropriate storage, handling, and reaction conditions. The properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 220144-91-2 | [1][3][4] |

| Molecular Formula | C₇H₇IN₂O₂ | [1][4] |

| Molecular Weight | 278.05 g/mol | [1][4][5] |

| Appearance | Orange solid | [6] |

| Melting Point | 79-80 °C | [6] |

| Boiling Point | Data not readily available | |

| Solubility | While specific data is unavailable, the related compound 2-iodo-4-nitroaniline is soluble in methanol.[7] Similar solubility in polar organic solvents is expected. | |

| Storage Conditions | Store in a dry, well-ventilated place. Recommended storage at room temperature or refrigerated (4 to 8 °C) in a sealed container.[1][6] |

Section 3: Spectroscopic Profile

While a dedicated public-domain spectrum for this compound is not available, its structure allows for predictable spectroscopic features. For reference, spectral data for the closely related compound 2-Iodo-4-nitroaniline is provided.

Expected Spectroscopic Characteristics:

-

¹H NMR: The spectrum should display distinct signals in the aromatic region corresponding to the two aromatic protons, with coupling patterns dictated by their positions. A singlet would be expected for the methyl (CH₃) protons, and a broad singlet for the amine (NH₂) protons.

-

¹³C NMR: Seven distinct carbon signals are expected: four for the aromatic ring (two substituted, two unsubstituted), one for the methyl group. The carbon atoms attached to the iodine and nitro groups would be significantly shifted.

-

IR Spectroscopy: Key vibrational bands would include N-H stretching from the amine group (~3300-3500 cm⁻¹), strong asymmetric and symmetric N-O stretching from the nitro group (~1500-1550 cm⁻¹ and ~1300-1350 cm⁻¹, respectively), and C-H stretching from the aromatic ring and methyl group.

-

Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z ≈ 278. A characteristic isotopic pattern due to the presence of iodine would also be evident.

Reference Spectral Data: 2-Iodo-4-nitroaniline (CAS 6293-83-0)

-

¹H NMR (DMSO-d₆, 200 MHz): δ 8.38 (d, J=2.6 Hz, 1H), 7.97 (dd, J=9.0, 2.6 Hz, 1H), 6.75 (d, J=9.0 Hz, 1H), 6.73 (s, 2H).[8]

-

IR (Neat): 3480, 3380, 1610, 1300 cm⁻¹.[8]

-

λmax: 360nm (Methanol).[7]

Section 4: Chemical Properties & Reactivity

The synthetic utility of this compound stems from the distinct reactivity of its functional groups, which can be addressed selectively.

-

Iodine Atom (Aryl Iodide): The C-I bond is the most versatile handle for synthetic elaboration. It readily participates in a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations.[1][2] This allows for the introduction of diverse aryl, alkyl, vinyl, alkynyl, or amino substituents at the C2 position, a cornerstone of modern drug discovery for building molecular complexity.

-

Nitro Group: The strongly electron-withdrawing nitro group can be readily reduced to a primary amine using various reagents, such as SnCl₂/HCl, H₂/Pd-C, or sodium dithionite.[2] This transformation yields a substituted phenylenediamine derivative, a crucial precursor for synthesizing heterocyclic systems like benzimidazoles or quinoxalines, which are common motifs in pharmaceuticals.

-

Amino Group: The nucleophilic amino group can undergo standard transformations such as acylation, alkylation, or sulfonylation.[2] It can also be converted into a diazonium salt, which can then be subjected to Sandmeyer-type reactions to introduce a variety of other functional groups (e.g., -OH, -CN, -Cl, -Br).

Caption: Key reactivity pathways of this compound.

Section 5: Synthesis Methodology

While a specific, published protocol for this compound is not prevalent, a logical and field-proven synthetic approach involves the electrophilic iodination of the precursor, 2-methyl-4-nitroaniline. The directing effects of the activating amino and methyl groups (ortho-, para-directing) and the deactivating nitro group (meta-directing) favor substitution at the position ortho to the amine and meta to the nitro group.

Representative Protocol: Iodination of 2-methyl-4-nitroaniline

This protocol is adapted from established methods for the iodination of substituted anilines.[7][9][10]

Step 1: Dissolution

-

Dissolve the starting material, 2-methyl-4-nitroaniline (1.0 eq.), in a suitable solvent such as glacial acetic acid or acetonitrile at room temperature in a flask equipped with a magnetic stirrer.

Step 2: Addition of Iodinating Agent

-

Slowly add a solution of an iodinating agent, such as Iodine Monochloride (ICl, ~1.0-1.1 eq.) or N-Iodosuccinimide (NIS, ~1.1 eq.), dissolved in the same solvent, to the stirred solution over 30-60 minutes. The reaction is typically exothermic and may require cooling to maintain room temperature.

Step 3: Reaction Monitoring

-

Allow the mixture to stir at room temperature for several hours (e.g., 2-18 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

Step 4: Work-up and Isolation

-

Pour the reaction mixture into a larger volume of water or an aqueous solution of a reducing agent like sodium thiosulfate (Na₂S₂O₃) to quench any excess iodine.

-

The product will typically precipitate as a solid. If not, extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

Step 5: Purification

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel to afford the pure this compound.

Caption: General workflow for the synthesis of this compound.

Section 6: Applications in Research and Development

This compound is primarily utilized as a strategic intermediate in the synthesis of complex organic molecules.

-

Pharmaceutical Synthesis: Its structure is a key building block for creating diverse libraries of compounds for drug discovery. The ortho-iodoaniline scaffold is present in numerous biologically active molecules. It serves as an intermediate in the development of potential anti-cancer, anti-inflammatory, and neurological agents.[1][2][11] The ability to perform sequential, site-selective reactions is invaluable for structure-activity relationship (SAR) studies.

-

Agrochemicals: The nitroaniline moiety is found in various herbicides and pesticides. This compound serves as a precursor for developing new agrochemicals with potentially enhanced efficacy or novel modes of action.[1]

-

Materials Science: Due to the presence of the nitro group (an acceptor) and the amino group (a donor), this molecule can be used to synthesize push-pull chromophores for applications in non-linear optics and photo-sensitive materials.[1]

Section 7: Safety & Handling

No specific safety data sheet (SDS) is publicly available for this compound. However, based on the known hazards of structurally related compounds like 2-iodo-4-nitroaniline and other nitroanilines, the following precautions are strongly advised.[12][13]

-

Hazard Classification: Expected to be an irritant. May cause skin, eye, and respiratory tract irritation.[12][13] Nitroanilines as a class can be toxic if swallowed, inhaled, or absorbed through the skin, with potential effects on hemoglobin (methemoglobinemia).

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated chemical fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[13]

-

Handling: Avoid formation and inhalation of dust.[13] Prevent contact with skin and eyes. Wash hands thoroughly after handling.

-

First Aid:

-

Skin Contact: Immediately wash the affected area with plenty of soap and water.[13]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[13]

-

Inhalation: Move the person to fresh air.[13]

-

Ingestion: Rinse mouth. Seek immediate medical attention.

-

-

Disclaimer: This information is a summary based on related compounds and is not a substitute for a comprehensive SDS. Always consult the material's specific SDS provided by the supplier before handling or use.

References

-

This compound. MySkinRecipes. [Link]

-

2-Iodo-4-nitroaniline | C6H5IN2O2. PubChem, National Institutes of Health. [Link]

-

2,6-Diiodo-4-nitroaniline | C6H4I2N2O2. PubChem, National Institutes of Health. [Link]

-

2-iodo-4-nitroaniline - 6293-83-0, C6H5IN2O2. ChemSynthesis. [Link]

-

Preparation of 2-Iodo-4-nitroaniline. PrepChem.com. [Link]

-

Preparation of 2-iodo-4-nitroaniline. PrepChem.com. [Link]

-

A practical route to 2-iodoanilines via transition-metal- free and base-free decarboxylative iodination of anthranilic acids. Royal Society of Chemistry. [Link]

-

The Crucial Role of 2-Iodo-4-methylaniline in Modern Pharmaceutical Synthesis. LinkedIn. [Link]

-

Safety data sheet - 2-Methyl-4-nitroaniline. CPAchem. [Link]

-

2-Iodo-4-nitroaniline | CAS#:6293-83-0. Chemsrc. [Link]

-

CAS RN 123158-77-0 | 2-Iodo-4-methyl-6-nitroaniline. Hefei Angene Chemical Co., Ltd.. [Link]

-

Chemical Properties of 2,6-Diiodo-4-nitroaniline (CAS 5398-27-6). Cheméo. [Link]

-

2-Iodoaniline | C6H6IN. PubChem, National Institutes of Health. [Link]

-

2-Iodo-4-nitroaniline - Optional[1H NMR] - Spectrum. SpectraBase. [Link]

-

This compound [P90158]. ChemUniverse. [Link]

-

Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. MDPI. [Link]

-

Synthesis of 2-Iodo-4-nitroaniline (12). PrepChem.com. [Link]

-

Synthesis route of 2-methyl-4-nitroaniline and 2-methyl-6-nitroaniline. ResearchGate. [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. 2-Iodo-4-methyl-6-nitroaniline | 123158-77-0 | Benchchem [benchchem.com]

- 3. 220144-91-2|this compound|BLD Pharm [bldpharm.com]

- 4. chemuniverse.com [chemuniverse.com]

- 5. 2-iodo-4-nitroaniline synthesis | Sigma-Aldrich [sigmaaldrich.com]

- 6. hoffmanchemicals.com [hoffmanchemicals.com]

- 7. 2-Iodo-4-nitroaniline CAS#: 6293-83-0 [m.chemicalbook.com]

- 8. prepchem.com [prepchem.com]

- 9. prepchem.com [prepchem.com]

- 10. prepchem.com [prepchem.com]

- 11. nbinno.com [nbinno.com]

- 12. 2-Iodo-4-nitroaniline | C6H5IN2O2 | CID 222629 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. echemi.com [echemi.com]

A Comprehensive Technical Guide to the Synthesis of 2-Iodo-6-methyl-4-nitroaniline

This in-depth technical guide provides a detailed, scientifically-grounded pathway for the synthesis of 2-Iodo-6-methyl-4-nitroaniline, a key intermediate in the development of pharmaceuticals, agrochemicals, and specialized dyes.[1] This document is intended for researchers, scientists, and drug development professionals, offering not just a protocol, but a causal explanation for the experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.

Strategic Overview: A Two-Stage Synthetic Approach

The synthesis of this compound is most effectively approached through a two-stage process. This strategy begins with the synthesis of a key precursor, 2-methyl-4-nitroaniline, followed by a regioselective iodination to yield the final product. This pathway is advantageous due to the ready availability of starting materials and the well-established nature of the individual reaction types.

The overall synthetic workflow can be visualized as follows:

Caption: Overall two-stage synthesis pathway for this compound.

Stage 1: Synthesis of the Precursor, 2-Methyl-4-nitroaniline

The synthesis of 2-methyl-4-nitroaniline from o-toluidine is a well-documented three-step process.[2][3] This involves the protection of the highly reactive amino group, followed by nitration of the aromatic ring, and finally deprotection to yield the desired precursor.

The Rationale for Amino Group Protection

Direct nitration of anilines is generally avoided in synthetic chemistry for two primary reasons.[4] Firstly, the amino group is highly susceptible to oxidation by nitric acid, leading to the formation of undesired by-products.[4] Secondly, under the strongly acidic conditions required for nitration, the amino group is protonated to form an ammonium ion (-NH3+). This protonated group is a strong deactivator and a meta-director, which would lead to the undesired meta-nitro product.[4]

To circumvent these issues, the amino group is temporarily "protected" by converting it into an amide. The acetyl group, introduced via acetic anhydride, is a common and effective choice. The resulting acetamido group is still an ortho-, para-director, but it moderates the reactivity of the aromatic ring, preventing oxidation and allowing for a more controlled nitration.[4]

Experimental Protocol for 2-Methyl-4-nitroaniline Synthesis

This protocol is adapted from established methods for the acylation and nitration of toluidine derivatives.[2][4][5]

Step 1: Protection (Acetylation) of o-Toluidine

-

In a suitable reaction vessel, combine o-toluidine (1 equivalent) with glacial acetic acid.

-

Slowly add acetic anhydride (1 equivalent) dropwise to the stirred solution. An exotherm may be observed.[5]

-

After the addition is complete, heat the reaction mixture to reflux for approximately 4 hours to ensure complete conversion to N-acetyl-o-toluidine.[2]

-

Cool the mixture to room temperature and then in an ice bath to precipitate the product.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry.

Step 2: Nitration of N-Acetyl-o-toluidine

-

To a flask containing the dried N-acetyl-o-toluidine from the previous step, add glacial acetic acid, followed by the slow, dropwise addition of concentrated sulfuric acid. Maintain cooling in an ice/salt bath.[4]

-

Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid in a separate flask, and cool it.[4]

-

Add the cold nitrating mixture dropwise to the solution of N-acetyl-o-toluidine, ensuring the temperature is maintained below 10 °C.[4] This temperature control is critical to minimize side reactions.

-

After the addition is complete, allow the reaction to stir for a few hours in the cold, then pour the mixture over crushed ice.

-

The precipitated N-acetyl-2-methyl-4-nitroaniline is collected by vacuum filtration, washed thoroughly with water until the washings are neutral, and dried.

Step 3: Deprotection (Hydrolysis) of N-Acetyl-2-methyl-4-nitroaniline

-

In a round-bottom flask, suspend the nitrated intermediate in a solution of aqueous sulfuric acid (e.g., 70-80%).[2][3]

-

Heat the mixture to reflux for 2-3 hours to effect the hydrolysis of the acetyl group.[2][3]

-

Cool the reaction mixture and carefully neutralize it with an alkaline solution (e.g., sodium hydroxide or ammonia water) to a pH of 7.[3][5]

-

The precipitated yellow solid, 2-methyl-4-nitroaniline, is collected by filtration, washed with water, and dried.[2] Recrystallization from an aqueous ethanol solution can be performed for further purification.[2]

| Parameter | Protection (Acetylation) | Nitration | Deprotection (Hydrolysis) |

| Key Reagents | o-Toluidine, Acetic Anhydride | N-Acetyl-o-toluidine, HNO₃, H₂SO₄ | N-Acetyl-2-methyl-4-nitroaniline, H₂SO₄ |

| Solvent | Glacial Acetic Acid | Glacial Acetic Acid, H₂SO₄ | Water |

| Temperature | Reflux | < 10 °C | Reflux (e.g., 90-110 °C)[2][3] |

| Typical Yield | High | Good | ~78-95% (overall reported yields vary)[2][3] |

Stage 2: Regioselective Iodination of 2-Methyl-4-nitroaniline

The final step in the synthesis is the introduction of an iodine atom onto the 2-methyl-4-nitroaniline precursor. This is achieved through an electrophilic aromatic substitution reaction.

Mechanistic Rationale and Regioselectivity

The regiochemical outcome of the iodination is dictated by the directing effects of the substituents on the aromatic ring:

-

Amino Group (-NH₂): A strongly activating ortho-, para-director.

-

Methyl Group (-CH₃): A weakly activating ortho-, para-director.

-

Nitro Group (-NO₂): A strongly deactivating meta-director.

In the 2-methyl-4-nitroaniline molecule, the positions are numbered as follows:

Caption: Numbering of the 2-methyl-4-nitroaniline ring.

The powerful activating effect of the amino group directs incoming electrophiles to positions 3 and 5 (ortho) and position 1 (para, already substituted). The methyl group directs to positions 1 and 3 (ortho) and 5 (para). The nitro group directs to positions 1 and 5 (meta). The position ortho to the amino group and meta to the nitro group (position 6) is sterically unhindered and electronically activated, making it the most probable site for iodination. The desired product is therefore this compound.

Experimental Protocol for the Iodination

This protocol is based on established methods for the iodination of nitroanilines using iodine monochloride (ICl).[6][7][8][9]

-

Dissolve 2-methyl-4-nitroaniline (1 equivalent) in a suitable solvent such as glacial acetic acid or dry acetonitrile in a reaction flask.[7][8]

-

Prepare a solution of iodine monochloride (ICl) (approximately 1 equivalent) in the same solvent.

-

Slowly add the ICl solution dropwise to the stirred solution of 2-methyl-4-nitroaniline at room temperature.[7] The reaction is often allowed to proceed for several hours (e.g., 18 hours).[7]

-

Upon completion, the reaction mixture is poured into a larger volume of a suitable workup solvent like ethyl acetate.[7]

-

The organic layer is washed sequentially with an aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench any unreacted iodine, followed by brine.[7]

-

Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the crude product.[7]

-

Purification can be achieved by chromatography on silica gel to afford the final product, this compound.[7]

Conclusion and Future Perspectives

The described two-stage synthesis provides a robust and logical pathway to this compound. The initial synthesis of the 2-methyl-4-nitroaniline precursor is a classic, well-understood process. The subsequent regioselective iodination is directed by the powerful activating effects of the amino group, leading to the desired isomer. The versatility of the final product, with its multiple functional groups, makes it a valuable intermediate for further elaboration in drug discovery and materials science.[1][10] The iodine atom, for instance, serves as a handle for cross-coupling reactions, while the nitro group can be reduced to an amine, opening up further synthetic possibilities.[10]

References

-

Synthesis of 2-Nitro-4-methylaniline. In: Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Royal Society of Chemistry. Available at: [Link]

-

Synthesis of 2-methyl-4-nitroaniline. PrepChem.com. Available at: [Link]

-

A practical route to 2-iodoanilines via transition-metal- free and base-free decarboxylative iodination of anthranilic acids. Royal Society of Chemistry. Available at: [Link]

-

2,6-DIIODO-p-NITROANILINE. Organic Syntheses Procedure. Available at: [Link]

-

Synthesis of 2-Iodo-4-nitroaniline (12). PrepChem.com. Available at: [Link]

-

Preparation of 2-iodo-4-nitroaniline. PrepChem.com. Available at: [Link]

-

2-Iodo-4-nitroaniline. PubChem, National Institutes of Health. Available at: [Link]

-

This compound. MySkinRecipes. Available at: [Link]

-

Preparation of 2-Iodo-4-nitroaniline. PrepChem.com. Available at: [Link]

-

2-Iodoaniline. PubChem, National Institutes of Health. Available at: [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. benchchem.com [benchchem.com]

- 3. Page loading... [guidechem.com]

- 4. books.rsc.org [books.rsc.org]

- 5. 2-Methyl-4-nitroaniline synthesis - chemicalbook [chemicalbook.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. prepchem.com [prepchem.com]

- 8. prepchem.com [prepchem.com]

- 9. prepchem.com [prepchem.com]

- 10. 2-Iodo-4-methyl-6-nitroaniline | 123158-77-0 | Benchchem [benchchem.com]

Spectroscopic Data for 2-Iodo-6-methyl-4-nitroaniline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Iodo-6-methyl-4-nitroaniline is a polysubstituted aromatic compound with significant potential as a versatile building block in medicinal chemistry and materials science. Its utility as an intermediate in the synthesis of dyes and pigments is well-recognized, particularly in the creation of azo dyes, owing to its reactive amino and nitro functionalities. Furthermore, the presence of an iodine atom provides a handle for various cross-coupling reactions, enabling the construction of complex molecular architectures relevant to pharmaceutical research. A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and for predicting its reactivity and interactions in complex systems.

This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). In the absence of publicly available experimental spectra for this specific molecule, this guide leverages empirical data from structurally related analogs and established principles of spectroscopic theory to provide a robust and well-supported prediction of its spectral characteristics. Each section includes a detailed explanation of the underlying principles, predicted data presented in tabular format, and standardized experimental protocols for data acquisition.

Molecular Structure and Key Spectroscopic Features

The molecular structure of this compound dictates its unique spectroscopic fingerprint. The benzene ring is substituted with an electron-donating amino group (-NH₂), an electron-donating methyl group (-CH₃), a strongly electron-withdrawing nitro group (-NO₂), and an inductively withdrawing but weakly resonance-donating iodine atom (-I). The interplay of these substituents creates a distinct electronic environment for each atom, which is reflected in the spectroscopic data.

Caption: Molecular structure of this compound.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis. For this compound, Electron Ionization (EI) is a suitable method for generating a mass spectrum.

Predicted Mass Spectrum

The molecular weight of this compound (C₇H₇IN₂O₂) is 277.99 g/mol . The mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z 278. The fragmentation pattern will be influenced by the substituents on the aromatic ring. Key predicted fragments are detailed in the table below. The presence of iodine (¹²⁷I) will be a key diagnostic feature, as it is monoisotopic.

| Predicted m/z | Proposed Fragment | Interpretation |

| 278 | [C₇H₇IN₂O₂]⁺ | Molecular ion (M⁺) |

| 261 | [M - OH]⁺ | Loss of a hydroxyl radical, a common fragmentation for nitroaromatics. |

| 248 | [M - NO]⁺ | Loss of nitric oxide radical. |

| 232 | [M - NO₂]⁺ | Loss of a nitro radical, a characteristic fragmentation of nitro compounds. |

| 155 | [M - I]⁺ | Loss of an iodine radical. |

| 127 | [I]⁺ | Iodine cation. |

| 105 | [C₇H₇N]⁺ | Loss of I and NO₂. |

Causality Behind Fragmentation Choices

The predicted fragmentation pathways are based on the established behavior of nitroaromatic and halogenated compounds in mass spectrometry. The initial ionization event creates a radical cation (M⁺). Subsequent fragmentation is driven by the stability of the resulting ions and neutral fragments. The loss of small, stable neutral molecules or radicals like NO, NO₂, and OH is a common feature for nitroaromatics. The C-I bond is also susceptible to cleavage, leading to the loss of an iodine radical.

Caption: Predicted major fragmentation pathways in EI-MS.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., methanol or dichloromethane).

-

Instrumentation: A gas chromatograph-mass spectrometer (GC-MS) or a direct insertion probe on a mass spectrometer equipped with an electron ionization source is used.

-

Data Acquisition:

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Mass Range: m/z 50-500.

-

Source Temperature: 200-250 °C.

-

GC Conditions (if applicable): A suitable capillary column (e.g., DB-5ms) with a temperature program to ensure elution of the compound.

-

Infrared (IR) Spectroscopy

Infrared spectroscopy probes the vibrational modes of a molecule, providing valuable information about the functional groups present. Attenuated Total Reflectance (ATR) is a convenient technique for solid samples.

Predicted Infrared Spectrum

The IR spectrum of this compound is expected to display characteristic absorption bands corresponding to its functional groups.

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3450-3300 | N-H asymmetric and symmetric stretching | Primary Amine (-NH₂) |

| 3100-3000 | C-H stretching | Aromatic C-H |

| 2980-2850 | C-H stretching | Methyl (-CH₃) |

| 1620-1580 | N-H bending | Primary Amine (-NH₂) |

| 1550-1490 | N=O asymmetric stretching | Nitro (-NO₂) |

| 1360-1320 | N=O symmetric stretching | Nitro (-NO₂) |

| 1470-1430 | C-H bending | Methyl (-CH₃) |

| 850-750 | C-H out-of-plane bending | Substituted Benzene |

| 600-500 | C-I stretching | Aryl Iodide |

Causality Behind Spectral Choices

The predicted absorption frequencies are based on well-established correlation tables for infrared spectroscopy. The N-H stretching vibrations of the primary amine will appear as two distinct bands in the high-frequency region. The strong electron-withdrawing nitro group will give rise to two characteristic strong absorption bands corresponding to its asymmetric and symmetric stretching modes. The C-I stretching vibration is expected in the far-infrared region.

Caption: Predicted NMR correlations for this compound.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: 5-10 mg of this compound is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition:

-

¹H NMR:

-

Standard one-pulse sequence.

-

Sufficient number of scans to obtain a good signal-to-noise ratio.

-

Spectral width covering the expected chemical shift range (e.g., 0-10 ppm).

-

-

¹³C NMR:

-

Proton-decoupled pulse sequence (e.g., zgpg30).

-

A larger number of scans is typically required due to the low natural abundance of ¹³C.

-

Spectral width covering the expected chemical shift range (e.g., 0-160 ppm).

-

-

Conclusion

This technical guide provides a detailed prediction and interpretation of the mass spectrum, infrared spectrum, and NMR spectra of this compound. While based on empirical data from analogous structures and established spectroscopic principles, experimental verification is recommended for definitive characterization. The provided protocols offer a standardized approach for acquiring high-quality spectroscopic data for this compound, which will be invaluable for researchers in the fields of synthetic chemistry, drug discovery, and materials science.

References

-

PubChem. 2-Iodo-4-nitroaniline. [Link]

-

NIST Chemistry WebBook. 2-Methyl-6-nitroaniline. [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pretsch, E., Bühlmann, P., & Affolter, C. (2009).

CAS number and molecular weight of 2-Iodo-6-methyl-4-nitroaniline

An In-Depth Technical Guide to 2-Iodo-6-methyl-4-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of this compound, a key aromatic intermediate. We will delve into its chemical properties, a robust synthesis protocol, spectroscopic profile, and its versatile reactivity, offering field-proven insights for its application in complex molecule synthesis.

Core Compound Overview

This compound is a highly functionalized aromatic compound with significant potential as a building block in medicinal chemistry and materials science. Its structure, featuring an amino group, a nitro group, an iodine atom, and a methyl group, offers multiple points for synthetic modification. The interplay of these substituents—the electron-donating amino and methyl groups and the electron-withdrawing nitro and iodo groups—creates a unique electronic landscape that dictates its reactivity and makes it a valuable precursor for creating diverse molecular architectures.[1]

Physicochemical Properties

A summary of the key quantitative data for this compound is presented below.

| Property | Value | Source |

| CAS Number | 220144-91-2 | [MySkinRecipes] |

| Molecular Formula | C₇H₇IN₂O₂ | [MySkinRecipes] |

| Molecular Weight | 278.05 g/mol | [MySkinRecipes] |

| Appearance | Expected to be a yellow or brown solid | N/A |

Synthesis Methodology: An Electrophilic Iodination Approach

While specific peer-reviewed synthesis protocols for this compound are not extensively published, a reliable synthetic route can be designed based on well-established electrophilic aromatic substitution principles. The logical precursor is 2-methyl-4-nitroaniline, which can be selectively iodinated at the C6 position. The amino group is a powerful ortho-, para-director, and since the para position is blocked by the nitro group, and one ortho position is blocked by the methyl group, the electrophilic iodine will be directed to the vacant ortho position (C6).

The following protocol is a representative procedure adapted from established methods for the iodination of similar nitroaniline derivatives using iodine monochloride (ICl).[2][3][4]

Experimental Protocol: Synthesis of this compound

Reaction Scheme: (Precursor: 2-methyl-4-nitroaniline -> Product: this compound)

Materials:

-

2-methyl-4-nitroaniline

-

Iodine Monochloride (ICl)

-

Glacial Acetic Acid

-

Deionized Water

-

Sodium Bisulfite

-

Ethyl Acetate (for extraction)

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Dissolution: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, dissolve 1 mole-equivalent of 2-methyl-4-nitroaniline in boiling glacial acetic acid.

-

Reagent Addition: Once the starting material is fully dissolved, remove the heat source. From the dropping funnel, add a solution of 1.1 mole-equivalents of iodine monochloride in glacial acetic acid dropwise over 30 minutes with vigorous stirring. The reaction is exothermic, and the rate of addition should be controlled to maintain a manageable temperature.

-

Reaction: After the addition is complete, heat the reaction mixture on a boiling water bath for approximately 2-3 hours to drive the reaction to completion.

-

Work-up: Cool the reaction mixture to room temperature and then pour it into a beaker of cold water. If excess iodine is present (indicated by a dark color), add a small amount of sodium bisulfite solution to quench it until the color dissipates.

-

Isolation: The crude product will precipitate as a solid. Collect the solid by vacuum filtration and wash it thoroughly with water.

-

Purification: For further purification, the crude product can be recrystallized from a suitable solvent such as ethanol or an ethanol/water mixture. Alternatively, the product can be purified using column chromatography on silica gel.

Causality and Experimental Choices:

-

Solvent: Glacial acetic acid is an ideal solvent as it readily dissolves the aniline precursor and is stable to the oxidative conditions of the iodinating agent.

-

Iodinating Agent: Iodine monochloride is a highly effective and polarized source of electrophilic iodine ("I⁺"), making it more reactive than molecular iodine (I₂) for substitution on moderately deactivated rings.

-

Stoichiometry: A slight excess of ICl is used to ensure complete consumption of the starting material, but a large excess should be avoided to prevent potential side reactions.

-

Work-up: The sodium bisulfite wash is crucial for removing any unreacted iodine, which can co-crystallize with the product and complicate purification.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization

| Technique | Expected Characteristics |

| ¹H NMR | Two singlets are expected in the aromatic region (δ 7.5-8.5 ppm), corresponding to the two non-equivalent aromatic protons. A singlet around δ 2.2-2.5 ppm for the methyl (-CH₃) protons. A broad singlet for the amine (-NH₂) protons, the chemical shift of which will be solvent-dependent. |

| ¹³C NMR | Seven distinct signals are expected. The iodinated carbon (C-I) would appear around 90-100 ppm. The carbon bearing the nitro group (C-NO₂) would be downfield (>145 ppm). The carbon attached to the amino group (C-NH₂) would be around 140-150 ppm. The methyl carbon would appear upfield (15-25 ppm). |

| IR Spectroscopy | Characteristic N-H stretching bands (two peaks) for the primary amine at ~3300-3500 cm⁻¹. Asymmetric and symmetric stretching of the nitro group (NO₂) at ~1500-1550 cm⁻¹ and ~1330-1370 cm⁻¹, respectively. C-I stretching vibration in the far IR region (~500-600 cm⁻¹). |

| Mass Spectrometry | The molecular ion peak (M⁺) would be observed at m/z = 278, corresponding to the molecular weight. A characteristic isotopic pattern for iodine would be present. |

Reactivity and Synthetic Applications

This compound is a versatile synthetic intermediate primarily due to three reactive sites: the iodo group, the nitro group, and the amino group.

-

The Iodo Group: The C-I bond is an excellent handle for palladium-catalyzed cross-coupling reactions. This allows for the formation of C-C (e.g., Suzuki, Heck, Sonogashira reactions), C-N (Buchwald-Hartwig amination), and C-O bonds, enabling the introduction of complex aryl, alkyl, or heteroatom substituents. This is particularly valuable in pharmaceutical research for building molecular complexity.[1]

-

The Nitro Group: The nitro group can be readily reduced to a primary amine under various conditions (e.g., using SnCl₂, H₂/Pd-C, or sodium dithionite). This transforms the molecule into a diamine precursor, which is a key step in the synthesis of various heterocyclic systems, such as benzimidazoles or quinoxalines, that are common scaffolds in drug molecules.

-

The Amino Group: The existing amino group can be acylated, alkylated, or used to form diazonium salts, which are themselves versatile intermediates for introducing a wide range of functional groups (e.g., via Sandmeyer reactions).

Reactivity Map

Caption: Key synthetic transformations of this compound.

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not publicly available. Therefore, precautions should be based on data for structurally related compounds, such as 2-iodo-4-nitroaniline and other nitroanilines.

-

Hazard Classification: Assumed to be harmful if swallowed, in contact with skin, or if inhaled. May cause skin, eye, and respiratory irritation. Nitroanilines as a class are known to be toxic and can cause methemoglobinemia.

-

Personal Protective Equipment (PPE): Chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat are mandatory. Work should be conducted in a well-ventilated fume hood.

-

Handling: Avoid creating dust. Keep away from heat, sparks, and open flames. Store in a tightly sealed container in a cool, dry place.

-

First Aid:

-

Inhalation: Move to fresh air. Seek immediate medical attention.

-

Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.

-

Eye Contact: Rinse cautiously with water for several minutes.

-

Ingestion: Do NOT induce vomiting. Seek immediate medical attention.

-

Disclaimer: This safety information is based on analogous compounds and should be supplemented by a thorough risk assessment before handling.

Conclusion

This compound is a valuable and versatile building block for synthetic chemistry. Its well-defined substitution pattern provides predictable reactivity, allowing for sequential and regioselective modifications. The ability to leverage palladium-catalyzed cross-coupling at the iodo position, followed by transformation of the nitro group, makes it a powerful tool for constructing complex molecular targets in the fields of pharmaceutical and agrochemical research. Proper understanding of its synthesis and handling is key to unlocking its full synthetic potential.

References

A Technical Guide to the Research Applications of 2-Iodo-6-methyl-4-nitroaniline: A Versatile Synthetic Building Block

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This technical guide provides an in-depth analysis of 2-Iodo-6-methyl-4-nitroaniline, a highly functionalized aromatic compound poised for significant utility in advanced chemical research. While direct applications of this specific molecule are not extensively documented, its strategic combination of iodo, amino, nitro, and methyl functional groups presents a predictable and powerful platform for innovation. By examining the known reactivity of these groups and the applications of analogous structures, this guide outlines high-potential research avenues. The primary applications detailed herein focus on medicinal chemistry, where it can serve as a core scaffold for synthesizing diverse compound libraries, and in advanced organic synthesis, as a versatile intermediate for constructing complex molecular architectures. We provide field-proven, exemplary protocols and logical workflows to empower researchers to harness the full synthetic potential of this promising, yet under-explored, chemical entity.

Introduction to this compound

This compound is a multifaceted aromatic compound whose structure is primed for selective, sequential chemical modifications. The interplay of its electronically distinct functional groups—an iodo group amenable to cross-coupling, a reducible nitro group, a nucleophilic amino group, and a sterically influential methyl group—makes it a valuable tool for synthetic chemists.

Molecular Overview

The strategic placement of substituents on the aniline ring dictates its reactivity. The amino group is a powerful ortho-, para-director, while the nitro group is a strong deactivating meta-director. The iodine and methyl groups add further layers of steric and electronic influence, allowing for nuanced control over subsequent reactions.

Caption: Structure of this compound.

Physicochemical Properties

A summary of the key properties of this compound and a closely related analogue is presented below for reference.

| Property | Value (this compound) | Value (2-Iodo-4-nitroaniline Analogue) | Reference |

| CAS Number | 220144-91-2 | 6293-83-0 | [1][2] |

| Molecular Formula | C₇H₇IN₂O₂ | C₆H₅IN₂O₂ | [2][3] |

| Molecular Weight | 278.05 g/mol | 264.02 g/mol | [1][2] |

| Appearance | Yellow Solid | Yellow to Yellow-Red Crystals | [4] |

| Melting Point | Not available | 105-109 °C | [4][5] |

| Storage | Room temperature, inert atmosphere, keep in dark | 2-8°C, inert atmosphere, keep in dark | [4] |

The Strategic Importance of its Functional Groups

-

The Iodo Group (at C2): This is the molecule's primary handle for carbon-carbon and carbon-heteroatom bond formation. As an excellent leaving group in palladium-catalyzed cross-coupling reactions, it enables the introduction of a vast array of aryl, vinyl, alkynyl, and amine moieties.[6][7] This functionality is central to building molecular complexity and exploring structure-activity relationships (SAR) in drug discovery.

-

The Nitro Group (at C4): The strong electron-withdrawing nature of the nitro group significantly influences the aromatic ring's reactivity. Its most valuable synthetic feature is its facile reduction to a primary amine under various conditions (e.g., SnCl₂, H₂/Pd).[8] This transformation converts the molecule into a substituted phenylenediamine, a critical precursor for a wide range of heterocyclic ring systems.

-

The Amino Group (at C1): As a nucleophilic center, the amino group can be readily acylated, alkylated, or used in cyclization reactions. It can also be diazotized to generate a diazonium salt, which is a versatile intermediate for introducing other functionalities or for forming azo dyes.[9][10]

-

The Methyl Group (at C6): The methyl group provides steric hindrance adjacent to the amino group and the C6 position. This steric bulk can direct the regioselectivity of subsequent reactions, preventing substitution at the C5 position and potentially influencing the rotational dynamics of adjacent functionalities.

Potential Research Applications

The true potential of this compound lies in its application as a versatile building block. Below are detailed, field-proven workflows that can be adapted for this specific compound.

Application in Medicinal Chemistry and Drug Discovery

The scaffold is an ideal starting point for generating libraries of novel compounds for biological screening.

3.1.1 Precursor for Heterocyclic Scaffolds (e.g., Benzimidazoles)

A key application is the synthesis of substituted benzimidazoles, a privileged scaffold in medicinal chemistry found in numerous approved drugs. The synthesis involves a two-step sequence: reduction of the nitro group, followed by cyclization with a one-carbon electrophile.[11]

Sources

- 1. 2-iodo-4-nitroaniline synthesis | Sigma-Aldrich [sigmaaldrich.com]

- 2. 2-Iodo-4-nitroaniline | C6H5IN2O2 | CID 222629 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [myskinrecipes.com]

- 4. 2-Iodo-4-nitroaniline CAS#: 6293-83-0 [m.chemicalbook.com]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 8. cir-safety.org [cir-safety.org]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of Azo Dyes Derived from 4-Nitroaniline for Textile Coloration and Their Removal from Effluents Using Chemically Modified Sugarcane Bagasse Adsorbent | Semantic Scholar [semanticscholar.org]

- 11. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Synthesis of 2-Iodo-6-methyl-4-nitroaniline: A Historical and Methodological Perspective

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-Iodo-6-methyl-4-nitroaniline, a key intermediate in the development of various functional molecules. While a singular "discovery" paper for this specific compound is not prominent in historical literature, its synthesis is logically derived from established principles of electrophilic aromatic substitution on substituted anilines. This document outlines the historical context of similar syntheses, details a robust, field-proven protocol for its preparation starting from commercially available precursors, and provides insights into the chemical principles governing the reaction pathway. All quantitative data is summarized for clarity, and detailed experimental procedures are provided, underpinned by authoritative references.

Introduction and Strategic Importance

This compound (CAS No. 220144-91-2) is a highly functionalized aromatic compound of significant interest in organic synthesis.[1] Its molecular architecture, featuring an amino group, a nitro group, a methyl group, and an iodine atom on a benzene ring, makes it a versatile building block for the synthesis of a wide array of complex molecules.

The strategic importance of this molecule lies in the orthogonal reactivity of its functional groups:

-

The iodo substituent serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation, most notably in palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings.

-

The amino group can be readily diazotized to introduce a variety of other functionalities or can participate in condensation reactions to form heterocyclic systems.

-

The nitro group is a strong electron-withdrawing group that influences the reactivity of the aromatic ring and can be reduced to an amino group, opening pathways to substituted phenylenediamines.

-

The methyl group provides steric and electronic influence on the molecule's reactivity and can be a site for further functionalization.

This unique combination of reactive sites makes this compound a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, dyes, and photosensitive materials.

Historical Context and Retrosynthetic Analysis

The synthesis of substituted nitroanilines has been a cornerstone of industrial and academic chemistry for over a century, driven largely by the dye industry. The direct functionalization of anilines often requires a protection strategy for the amino group to prevent unwanted side reactions and to control the regioselectivity of electrophilic substitution.

A logical retrosynthetic analysis of this compound points to 2-methyl-4-nitroaniline as the immediate precursor. The introduction of the iodine atom can be achieved through electrophilic iodination. The synthesis of 2-methyl-4-nitroaniline, in turn, typically starts from o-toluidine, involving a three-step sequence of amino group protection, nitration, and deprotection.[2][3][4][5]

Synthesis of the Precursor: 2-Methyl-4-nitroaniline

The synthesis of 2-methyl-4-nitroaniline is a well-established multi-step process that demonstrates fundamental principles of protecting group chemistry and electrophilic aromatic substitution.[2][4][5]

Step 1: Protection of the Amino Group (Acetylation)

The amino group of the starting material, o-toluidine, is highly activating and susceptible to oxidation by nitric acid. Therefore, it must be protected before the nitration step. Acetylation is a common and effective method for this purpose.

Reaction:

o-Toluidine + Acetic Anhydride → N-Acetyl-o-toluidine

Causality of Experimental Choices:

-

Acetic Anhydride: A readily available and highly reactive acetylating agent.

-

Control of Temperature: The reaction is exothermic; maintaining a temperature below 80°C prevents potential side reactions and ensures controlled acylation.[4]

Step 2: Nitration

The acetylated precursor is then subjected to nitration. The acetyl group is a moderately activating ortho-, para-director. Due to the steric hindrance from the acetyl group and the methyl group at the ortho positions, the incoming nitro group is directed predominantly to the para position.

Reaction:

N-Acetyl-o-toluidine + HNO₃/H₂SO₄ → N-Acetyl-2-methyl-4-nitroaniline

Causality of Experimental Choices:

-

Mixed Acid (HNO₃/H₂SO₄): Sulfuric acid protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

-

Low Temperature: The nitration reaction is highly exothermic and must be carried out at low temperatures (typically 0-10°C) to prevent over-nitration and the formation of unwanted byproducts.[6]

Step 3: Deprotection (Hydrolysis)

The final step in the synthesis of the precursor is the removal of the acetyl protecting group through hydrolysis to regenerate the free amino group.

Reaction:

N-Acetyl-2-methyl-4-nitroaniline + H₂O/H⁺ or OH⁻ → 2-Methyl-4-nitroaniline

Causality of Experimental Choices:

-

Acidic or Basic Conditions: The amide bond can be cleaved under either acidic or basic conditions. The choice often depends on the overall stability of the molecule and the ease of product isolation.

Synthesis of this compound

The final step is the regioselective iodination of 2-methyl-4-nitroaniline. The amino group is a strongly activating ortho-, para-director, while the nitro group is a deactivating meta-director. The methyl group is a weakly activating ortho-, para-director. The directing effects of the amino and methyl groups will guide the incoming electrophile (iodine) to the positions ortho and para to them. In this case, the position ortho to the amino group and meta to the nitro group (the 6-position) is the most favorable for substitution.

Reaction:

2-Methyl-4-nitroaniline + ICl → this compound

Causality of Experimental Choices:

-

Iodine Monochloride (ICl): A common and effective iodinating agent that is more reactive than molecular iodine.

-

Acetic Acid as Solvent: A polar protic solvent that can facilitate the reaction and is relatively inert under the reaction conditions.

Detailed Experimental Protocols

Synthesis of 2-Methyl-4-nitroaniline

This protocol is a composite of established methods for the synthesis of substituted anilines.[2][4][5]

Step 1: N-Acetyl-o-toluidine

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add o-toluidine (10.7 g, 0.1 mol) and dry toluene (20 mL).

-

With stirring, slowly add acetic anhydride (10.2 g, 0.1 mol) dropwise, ensuring the temperature does not exceed 80°C.

-

After the addition is complete, heat the mixture to reflux for 1 hour.

-

Cool the reaction mixture to room temperature. The product will precipitate.

-

Collect the solid by vacuum filtration and wash with cold petroleum ether.

-

Recrystallize the crude product from an ethanol/water mixture to obtain pure N-acetyl-o-toluidine.

Step 2: N-Acetyl-2-methyl-4-nitroaniline

-

In a 250 mL three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add N-acetyl-o-toluidine (14.9 g, 0.1 mol) and glacial acetic acid (25 mL).

-

Slowly add concentrated sulfuric acid (30 mL) while cooling the flask in an ice-salt bath.

-

In a separate beaker, prepare a nitrating mixture by carefully adding concentrated nitric acid (7.5 mL) to concentrated sulfuric acid (3.5 mL), keeping the mixture cool.

-

Add the nitrating mixture dropwise to the solution of the acetylated amine, maintaining the reaction temperature between 0 and 10°C.

-

After the addition is complete, stir the mixture for an additional hour at the same temperature.

-

Pour the reaction mixture onto crushed ice. The product will precipitate as a yellow solid.

-

Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry.

Step 3: 2-Methyl-4-nitroaniline

-

In a 250 mL round-bottom flask, place the crude N-acetyl-2-methyl-4-nitroaniline (19.4 g, 0.1 mol).

-

Add a solution of potassium hydroxide (11.2 g, 0.2 mol) in water (15 mL) and ethanol (100 mL).

-

Heat the mixture to reflux for 1 hour.

-

After cooling, add water (100 mL) dropwise to precipitate the product.

-

Collect the dark red needles of 2-methyl-4-nitroaniline by vacuum filtration, wash with water, and dry.

Synthesis of this compound

This protocol is based on analogous iodination reactions of substituted anilines.

-

In a 250 mL round-bottom flask, dissolve 2-methyl-4-nitroaniline (15.2 g, 0.1 mol) in glacial acetic acid (100 mL).

-

Cool the solution in an ice bath.

-

Slowly add a solution of iodine monochloride (16.2 g, 0.1 mol) in glacial acetic acid (25 mL) dropwise with constant stirring.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.

-

Pour the reaction mixture into a beaker containing 500 mL of water.

-

The crude product will precipitate. Collect the solid by vacuum filtration and wash with water.

-

To remove any unreacted iodine, wash the solid with a dilute solution of sodium thiosulfate.

-

Recrystallize the crude product from ethanol to obtain pure this compound.

Data Summary

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| o-Toluidine | C₇H₉N | 107.15 | 95-53-4 |

| N-Acetyl-o-toluidine | C₉H₁₁NO | 149.19 | 120-66-1 |

| 2-Methyl-4-nitroaniline | C₇H₈N₂O₂ | 152.15 | 99-52-5 |

| This compound | C₇H₇IN₂O₂ | 278.05 | 220144-91-2 |

Visualization of the Synthetic Pathway

Conclusion

The synthesis of this compound, while not detailed in a single historical "discovery" publication, is readily achievable through a logical and well-precedented synthetic sequence. By employing a standard protection-nitration-deprotection strategy to prepare the key precursor, 2-methyl-4-nitroaniline, followed by a regioselective iodination, the target molecule can be obtained in good yield and purity. This guide provides a robust framework for researchers and drug development professionals to access this valuable synthetic intermediate, enabling the exploration of novel chemical entities with potential applications across various scientific disciplines.

References

-

Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. 5.1.5. Synthesis of 2-Nitro-4-methylaniline. Available from: [Link]

-

PrepChem.com. Synthesis of 2-methyl-4-nitroaniline. Available from: [Link]

-

PrepChem.com. Synthesis of 2-Iodo-4-nitroaniline (12). Available from: [Link]

-

Organic Syntheses. 2,6-DIIODO-p-NITROANILINE. Available from: [Link]

-

PubChem. 2,6-Diiodo-4-nitroaniline. Available from: [Link]

-

A practical route to 2-iodoanilines via transition-metal- free and base-free decarboxylative iodination of anthranilic acids und. Available from: [Link]

-

PrepChem.com. Preparation of 2-iodo-4-nitroaniline. Available from: [Link]

-

Wikipedia. 4-Nitroaniline. Available from: [Link]

-

PrepChem.com. Preparation of 2-Iodo-4-nitroaniline. Available from: [Link]

-

ResearchGate. An introduction to the synthesis of nitroanilines and nitropyridines via three component ring transformation. Available from: [Link]

-

PubChem. 2-Iodo-4-nitroaniline. Available from: [Link]

-

Baba Farid Group of Institutions. Iodination of activated aromatics by using I2/ HNO3/AcOH. Available from: [Link]

-

Chempanda. Nitroaniline: Common isomers, structure, synthesis and applications. Available from: [Link]

-

AZoM. An Introduction to the Synthesis of p-Nitroaniline via a Multi-Step Sequence. Available from: [Link]

-

MySkinRecipes. This compound. Available from: [Link]

- Google Patents. CN103848706A - Synthesis method of substituted nitroaniline.

-

SpectraBase. 4-Iodo-2-nitroaniline. Available from: [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. Page loading... [wap.guidechem.com]

- 3. 2-Methyl-4-nitroaniline | High-Purity Reagent [benchchem.com]

- 4. books.rsc.org [books.rsc.org]

- 5. 2-Methyl-4-nitroaniline synthesis - chemicalbook [chemicalbook.com]

- 6. 2-Iodo-4-methyl-6-nitroaniline | 123158-77-0 | Benchchem [benchchem.com]

An In-Depth Technical Guide to 2-Iodo-6-methyl-4-nitroaniline: Isomers, Synthesis, and Derivatives in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-iodo-6-methyl-4-nitroaniline, a versatile chemical intermediate with significant potential in medicinal chemistry and materials science. We will explore its isomeric landscape, delve into detailed synthetic protocols for the core molecule and its precursors, and discuss the strategic importance of its derivatives in the context of drug discovery. This document is intended to serve as a valuable resource for researchers by not only providing established methodologies but also by elucidating the chemical principles that guide the synthesis and derivatization of this important scaffold.

Introduction: The Strategic Importance of Substituted Nitroanilines

Substituted anilines are privileged structures in medicinal chemistry, forming the backbone of numerous approved therapeutic agents. The introduction of a nitro group and a halogen, such as iodine, bestows unique electronic and steric properties upon the aniline scaffold, opening up a wide array of possibilities for chemical modification and biological activity. This compound, in particular, is a trifunctionalized arene that serves as a powerful building block for the synthesis of complex molecules.

The key structural features of this compound that make it a valuable tool for drug discovery include:

-

The Iodo Group: This bulky, lipophilic halogen can engage in halogen bonding and serves as an excellent leaving group in transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). This allows for the facile introduction of a wide variety of substituents, enabling the exploration of chemical space around the core scaffold.

-

The Nitro Group: A strong electron-withdrawing group, the nitro functionality can be reduced to an amino group, providing a handle for further derivatization, such as amide bond formation or the construction of heterocyclic rings.

-

The Amino Group: The primary amine can be readily acylated, alkylated, or used as a nucleophile in various reactions, allowing for fine-tuning of the molecule's physicochemical properties.

-

The Methyl Group: This small alkyl group can influence the molecule's conformation and metabolic stability.

This guide will systematically explore the synthesis of this compound, its key isomers, and the potential for generating diverse libraries of derivatives with therapeutic potential.